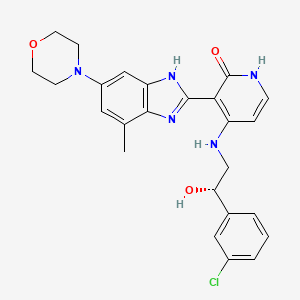

BMS-536924

Descripción general

Descripción

BMS-536924 es un potente inhibidor de molécula pequeña del receptor del factor de crecimiento similar a la insulina-1. Es conocido por su capacidad para inhibir la actividad catalítica del receptor del factor de crecimiento similar a la insulina-1 y sus componentes de señalización descendentes, como Akt y MAPK en las células. Este compuesto ha mostrado actividades anticancerígenas significativas en modelos preclínicos, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

BMS-536924 se ha estudiado ampliamente por sus propiedades anticancerígenas. Ha demostrado eficacia en la inhibición del crecimiento de varias líneas celulares cancerosas humanas, incluidas las de colon, mama, pulmón, páncreas, próstata, sarcoma y mieloma múltiple. Los estudios in vivo han demostrado su capacidad para inhibir el crecimiento tumoral en modelos de tumores dependientes del receptor del factor de crecimiento similar a la insulina-1 y una amplia gama de xenotrasplantes de tumores humanos .

Además, this compound se ha investigado por su potencial para superar la resistencia a la temozolomida en las células de glioma. Se ha encontrado que reduce la viabilidad y la migración de las células de glioma resistentes a la temozolomida in vitro y suprime el crecimiento tumoral in vivo .

Mecanismo De Acción

BMS-536924 ejerce sus efectos inhibiendo la quinasa del receptor del factor de crecimiento similar a la insulina-1 y el receptor de insulina. Bloquea la autofosforilación de estos receptores y la señalización descendente a través de las vías MEK1/2 y Akt. Esta inhibición conduce al arresto G1 y la apoptosis en las células de leucemia mieloblástica y otros tipos de tumores .

Análisis Bioquímico

Biochemical Properties

BMS-536924 plays a significant role in biochemical reactions by inhibiting the catalytic activity of the insulin-like growth factor-1 receptor and insulin receptor. It interacts with these receptors by blocking their autophosphorylation and downstream signaling components such as MEK1/2 and Akt . This inhibition leads to a reduction in cell proliferation and induces apoptosis in various cancer cell lines, including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma . The nature of these interactions involves binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . This compound also affects cell signaling pathways by reducing the levels of phosphorylated Akt and MEK1/2, which are crucial for cell survival and proliferation . Additionally, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as PARP inhibitors, by enhancing DNA damage and promoting cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the insulin-like growth factor-1 receptor and insulin receptor, thereby inhibiting their autophosphorylation and activation . This inhibition leads to a decrease in downstream signaling through pathways such as MEK1/2 and Akt, which are essential for cell proliferation and survival . Furthermore, this compound induces apoptosis by promoting the cleavage of PARP-1 and increasing the phosphorylation of histone H2AX, indicating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a time-dependent inhibitory effect on cell survival, with prolonged exposure leading to increased apoptosis and DNA damage In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth, while doses above this threshold do not necessarily result in proportional increases in efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to the insulin-like growth factor-1 receptor and insulin receptor signaling. It interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s inhibition of the insulin-like growth factor-1 receptor and insulin receptor results in decreased glucose uptake and metabolism, which can affect overall cellular energy balance and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . The compound’s distribution within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with the insulin-like growth factor-1 receptor and insulin receptor . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles . The subcellular localization of this compound is crucial for its ability to effectively inhibit the insulin-like growth factor-1 receptor and insulin receptor signaling pathways and induce apoptosis in cancer cells .

Métodos De Preparación

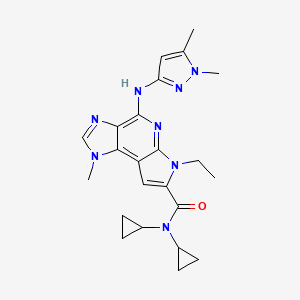

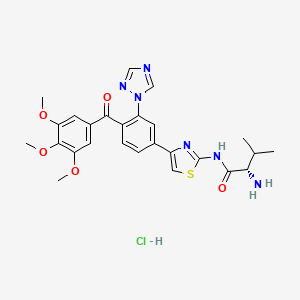

BMS-536924 se identificó en un programa de investigación dirigido al desarrollo de inhibidores de moléculas pequeñas de ATP-competitivos del receptor del factor de crecimiento similar a la insulina-1. La síntesis involucra múltiples pasos, incluida la formación de un núcleo de benzimidazol y modificaciones posteriores para introducir los grupos funcionales necesarios. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle .

Análisis De Reacciones Químicas

BMS-536924 sufre varias reacciones químicas, principalmente relacionadas con sus grupos funcionales. Las reacciones comunes incluyen:

Oxidación: El grupo hidroxilo se puede oxidar bajo condiciones específicas.

Reducción: El grupo nitro, si está presente, se puede reducir a una amina.

Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

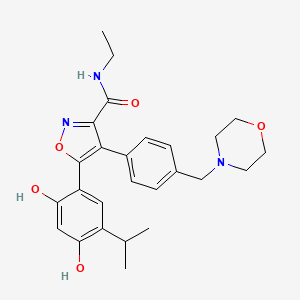

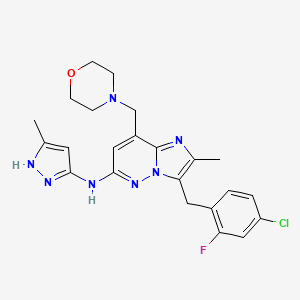

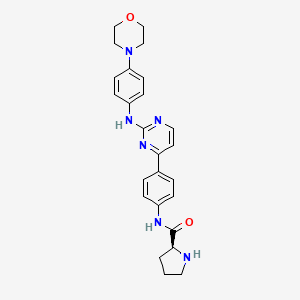

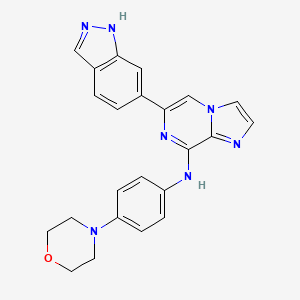

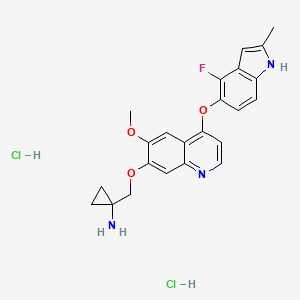

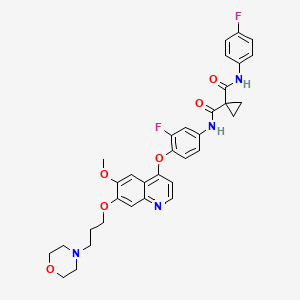

BMS-536924 es único en su doble inhibición del receptor del factor de crecimiento similar a la insulina-1 y el receptor de insulina. Compuestos similares incluyen:

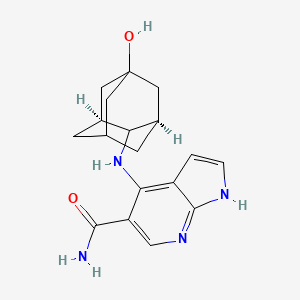

NVP-AEW541: Otro inhibidor del receptor del factor de crecimiento similar a la insulina-1 con una estructura química diferente.

OSI-906: Un inhibidor dual del receptor del factor de crecimiento similar a la insulina-1 y el receptor de insulina, similar a this compound pero con diferentes propiedades farmacocinéticas.

AG-1024: Un inhibidor del receptor del factor de crecimiento similar a la insulina-1 con objetivos moleculares y vías distintas.

This compound se destaca por su potente actividad anticancerígena y su capacidad para superar la resistencia a los fármacos en ciertos tipos de cáncer .

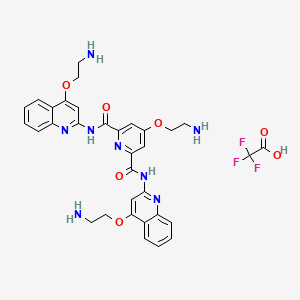

Propiedades

IUPAC Name |

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZORIKUNOTCS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468740-43-4 | |

| Record name | BMS-536924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-536924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

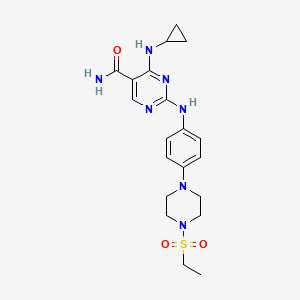

Q1: What is the primary mechanism of action of BMS-536924?

A: this compound functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, ] This means it binds to the ATP-binding site of these receptors, preventing ATP from binding and, in turn, inhibiting their kinase activity.

Q2: What are the downstream effects of inhibiting IGF-1R and InsR with this compound?

A: Inhibiting IGF-1R and InsR with this compound disrupts their downstream signaling pathways. This leads to a decrease in the activation of key signaling molecules like Akt and MAPK, which are involved in cell proliferation, survival, and migration. [, , ]

Q3: How does this compound impact cell cycle progression?

A: In vitro studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines, effectively halting their progression through the cell cycle and limiting their ability to proliferate. []

Q4: Can this compound induce apoptosis in cancer cells?

A: Yes, research has shown that this compound can induce apoptosis in various cancer cell lines, including temozolomide-resistant glioma cells and breast cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight, these can be determined from the provided IUPAC name: 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone. Based on this name, the molecular formula is C26H27ClN6O3 and the molecular weight is 506.98 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not provide detailed spectroscopic data for this compound.

Q7: Are there studies on this compound's material compatibility and stability?

A7: The provided research focuses on this compound's biological activity and doesn’t delve into its material compatibility and stability.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily investigated for its inhibitory activity against IGF-1R and InsR. There are no reports of catalytic properties associated with this compound.

Q9: Have computational chemistry studies been conducted on this compound?

A9: While computational methods might have been employed in the discovery and optimization of this compound, the provided research papers do not discuss specific computational chemistry studies.

Q10: How do structural modifications affect the activity of this compound?

A: The development of BMS-665351 from this compound highlights the impact of structural modification. BMS-665351 retains IGF-1R inhibitory activity while losing its PXR activity, demonstrating the possibility of fine-tuning properties through SAR studies. []

Q11: Are there established formulation strategies to enhance this compound's properties?

A11: The provided research papers primarily focus on the in vitro and in vivo activity of this compound and do not discuss specific formulation strategies.

Q12: What is known about the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A12: The provided research papers primarily focus on the compound's biological activity and do not delve into specific SHE regulations. As a research compound, it is crucial to follow all relevant safety guidelines and regulations.

Q13: What is the pharmacokinetic profile of this compound?

A: Studies have shown that this compound exhibits favorable pharmacokinetic properties in preclinical models, including oral bioavailability and a reasonable half-life, supporting its potential as a therapeutic agent. [, ]

Q14: What is the pharmacodynamic profile of this compound?

A: this compound demonstrates target engagement and downstream pathway modulation in both in vitro and in vivo models, supporting its pharmacodynamic activity. [, , ]

Q15: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound has demonstrated antitumor activity in various preclinical cancer models, including sarcoma, prostate cancer, colon cancer, pancreatic cancer, and multiple myeloma. [, ]

Q16: What mechanisms of resistance to this compound have been identified?

A16: Research has identified several potential resistance mechanisms to this compound. These include:

- Upregulation of BCRP (Breast Cancer Resistance Protein): This efflux pump can reduce intracellular accumulation of this compound, leading to decreased sensitivity. [, ]

- Activation of Alternative Signaling Pathways: Overexpression of EGFR and HER family receptors, along with their ligands, can lead to resistance by activating alternative signaling pathways that bypass IGF-1R inhibition. [, , ]

- Increased IGFBP Expression: Elevated levels of certain IGF binding proteins, particularly IGFBP-3 and IGFBP-5, have been linked to resistance to this compound. [, ]

Q17: Can you elaborate on the role of IGFBPs in mediating resistance to this compound?

A: IGFBPs bind to IGFs and modulate their interaction with IGF-1R. High IGFBP-3 expression is associated with resistance in some sarcoma cell lines. [] In breast cancer models, increased IGFBP-5 expression confers resistance to this compound, potentially by sequestering IGFs and preventing their binding to IGF-1R. []

Q18: What toxicological data is available for this compound?

A18: The provided research papers primarily focus on preclinical studies and do not provide detailed toxicological data.

Q19: Have there been attempts to develop targeted drug delivery strategies for this compound?

A19: The provided research papers primarily focus on the compound's basic mechanism of action and preclinical efficacy and do not explore targeted drug delivery strategies.

Q20: Are there identified biomarkers to predict this compound efficacy?

A20: Several potential biomarkers have been investigated, including:

- IGF-IR Expression and Activation: High IGF-IR expression and activation status, measured by phosphorylation, may predict sensitivity to this compound in some cancers. [, , ]

- IGFBP Expression Ratios: The ratio of IGFBP-5 to IGFBP-4 (BPR) has shown promise as a potential biomarker for predicting response to this compound in breast cancer models. []

- AFP Production: In hepatocellular carcinoma cell lines, sensitivity to this compound was linked to alpha-fetoprotein (AFP) production, suggesting AFP could be a potential biomarker in this cancer type. []

Q21: What analytical methods are used to characterize and quantify this compound?

A: The research papers mention techniques like MTS assays for cell viability, western blotting for protein analysis, and fluorescence microscopy for visualizing cellular accumulation. [] Specific details about characterization and quantification methods are not extensively discussed.

Q22: What is the environmental impact of this compound?

A22: The provided research focuses primarily on the compound's biological activity and does not delve into its environmental impact.

Q23: Are there viable alternatives or substitutes for this compound?

A: Several other IGF-1R inhibitors are under development or in clinical trials, including monoclonal antibodies and other small molecule inhibitors. [, ] The choice of therapy would depend on the specific clinical context and patient characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.